An In-depth Technical Guide to the Molecular Structure of Tetraphosphorus Hexasulfide (P₄S₆)
An In-depth Technical Guide to the Molecular Structure of Tetraphosphorus Hexasulfide (P₄S₆)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of tetraphosphorus (B14172348) hexasulfide (P₄S₆), a fascinating cage-like molecule belonging to the phosphorus sulfide (B99878) family. This document delves into the structural isomers of P₄S₆, presenting key quantitative data, detailing the experimental protocols used for their characterization, and offering visualizations to aid in understanding the complex spatial arrangement of these molecules.
Introduction to Tetraphosphorus Hexasulfide Isomers
Tetraphosphorus hexasulfide (P₄S₆) is a molecular compound with the formula P₄S₆. It exists as several structural isomers, each with a unique arrangement of phosphorus and sulfur atoms forming a cage-like structure. The structures of these isomers can be conceptually derived from the P₄ tetrahedron of white phosphorus by the insertion of sulfur atoms into P-P bonds and the addition of exocyclic sulfur atoms. To date, five isomers have been identified: α-P₄S₆, β-P₄S₆, γ-P₄S₆, δ-P₄S₆, and ε-P₄S₆.[1] Of these, only the β and γ isomers have been successfully characterized by single-crystal X-ray diffraction, providing precise data on their bond lengths and angles. The α, δ, and ε isomers have been identified through spectroscopic methods, primarily ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Quantitative Structural Data
The structural parameters of the P₄S₆ isomers are crucial for understanding their reactivity and potential applications. The following tables summarize the available quantitative data for the characterized isomers.
Table 1: Crystallographic Data for γ-P₄S₆ [1][2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 6.627(3) |
| b (Å) | 10.504(7) |
| c (Å) | 6.878(3) |
| β (°) | 90.18(4) |
| Volume (ų) | 478.8(4) |
| Z | 2 |
Table 2: Selected Bond Lengths for γ-P₄S₆ [1]
| Bond | Bond Length (Å) |
| P(1)-S(1) (exocyclic) | 1.912(3) |
| P(1)-S(2) | 2.151(6) |
| P(1)-S(5) | 2.144(5) |
| P(2)-S(2) | 2.071(5) |
| P(2)-S(3) | 2.106(3) |
| P(3)-S(3) | 2.106(3) |
| P(3)-S(4) | 2.083(4) |
| P(4)-S(4) | 2.083(4) |
| P(4)-S(5) | 2.078(5) |
| P(1)-P(4) | 2.255(4) |
| P(2)-P(3) | 2.255(4) |
Table 3: Selected Bond Angles for γ-P₄S₆ [1]
| Angle | Bond Angle (°) |
| S(1)-P(1)-S(2) | 113.4(2) |
| S(1)-P(1)-S(5) | 114.2(2) |
| S(2)-P(1)-S(5) | 101.9(2) |
| S(2)-P(2)-S(3) | 103.8(2) |
| S(3)-P(3)-S(4) | 103.8(2) |
| S(4)-P(4)-S(5) | 103.5(2) |
| P(1)-S(2)-P(2) | 109.8(2) |
| P(2)-S(3)-P(3) | 110.1(2) |
| P(3)-S(4)-P(4) | 110.1(2) |
| P(1)-S(5)-P(4) | 109.9(2) |
Table 4: ³¹P NMR Chemical Shifts for P₄S₆ Isomers
| Isomer | ³¹P NMR Chemical Shift (ppm) |
| α-P₄S₆ | Assignment to be confirmed by further studies. |
| β-P₄S₆ | Unambiguous assignments have been made.[2] |
| γ-P₄S₆ | Characterized by solution ³¹P NMR.[1] |
| δ-P₄S₆ | Identified by ³¹P NMR spectroscopy.[2] |
| ε-P₄S₆ | Identified by ³¹P NMR spectroscopy.[2] |
The ³¹P NMR chemical shifts are referenced to 85% H₃PO₄.
Synthesis of P₄S₆ Isomers
The various isomers of P₄S₆ can be synthesized through specific chemical reactions:
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γ-P₄S₆: This isomer can be synthesized by the reaction of equimolar amounts of P₄S₃ and anhydrous FeCl₃ in a 2:1 solvent mixture of dry carbon disulfide and chloroform. The reaction mixture is kept in a Schlenk flask under an argon atmosphere for an extended period.[1]
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α-P₄S₆: Treating α-P₄S₅ with Ph₃AsS in CS₂ yields α-P₄S₆.
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δ-P₄S₆ and ε-P₄S₆: These two isomers can be produced by treating α-P₄S₄ with Ph₃SbS in CS₂.
Experimental Protocols
The determination of the molecular structure of P₄S₆ isomers relies on sophisticated analytical techniques. The following sections detail the methodologies for the key experiments cited.
Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid.
Methodology:
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Crystal Growth: A single crystal of the target compound, in this case, γ-P₄S₆, of suitable size and quality is grown. For γ-P₄S₆, this was achieved by the slow evaporation of the solvent from the reaction mixture under an inert atmosphere.[1]
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Crystal Mounting: A carefully selected, air- and moisture-sensitive crystal is mounted in a glass capillary under an inert atmosphere (e.g., argon) to prevent degradation.[1]
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Data Collection: The mounted crystal is placed on a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å).[1] The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.
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Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.[1]
³¹P NMR spectroscopy is an essential tool for characterizing phosphorus-containing compounds in solution and the solid state, particularly for distinguishing between isomers that have not been crystallized.
Methodology:
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Sample Preparation: A sample of the phosphorus sulfide is dissolved in a suitable deuterated solvent (e.g., CS₂) in an NMR tube. For solid-state NMR, the powdered sample is packed into a rotor.
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Data Acquisition: The sample is placed in the NMR spectrometer. A magnetic field is applied, and the phosphorus nuclei are excited with radiofrequency pulses. The resulting signals (free induction decay) are detected.
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Spectral Processing: The raw data is Fourier transformed to produce the NMR spectrum. The chemical shifts of the phosphorus atoms are reported in parts per million (ppm) relative to a standard reference, typically 85% phosphoric acid (H₃PO₄).
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Spectral Analysis: The number of signals, their chemical shifts, and their coupling patterns provide information about the different phosphorus environments in the molecule, allowing for the identification of specific isomers.
Visualizations
Diagrams are provided below to illustrate the molecular structure of γ-P₄S₆ and the logical workflow for its structural determination.
Caption: A 2D representation of the cage-like molecular structure of the γ-P₄S₆ isomer.
Caption: Logical workflow for the synthesis and structural characterization of P₄S₆ isomers.
